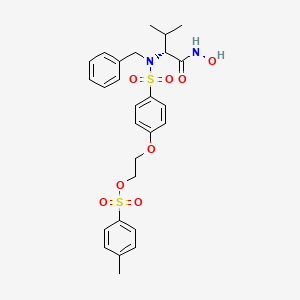![molecular formula C21H13F7N4O3 B11930888 5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYR01 is a potent nonnucleoside reverse transcriptase inhibitor of HIV-1. It concurrently acts as a targeted activator to eliminate cells expressing HIV-1 . This compound has shown significant promise in the field of HIV research due to its dual functionality in inhibiting viral replication and selectively killing infected cells .
Preparation Methods
The synthesis of PYR01 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes and can be synthesized in bulk upon request .
Chemical Reactions Analysis
PYR01 undergoes various chemical reactions, primarily focusing on its interaction with HIV-1 reverse transcriptase. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol and acts as an allosteric modulator to accelerate dimerization . This results in premature intracellular viral protease activation and selective HIV-1 infected cell death . Common reagents and conditions used in these reactions include specific inhibitors and activators that facilitate the binding and modulation processes .
Scientific Research Applications
PYR01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying nonnucleoside reverse transcriptase inhibitors. In biology and medicine, it is used to investigate the mechanisms of HIV-1 replication and the potential for targeted cell killing . The compound’s ability to selectively eliminate HIV-1 infected cells makes it a valuable tool in the development of new therapeutic strategies for HIV-1 cure .
Mechanism of Action
The mechanism of action of PYR01 involves its binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol. This binding acts as an allosteric modulator, accelerating dimerization and resulting in premature intracellular viral protease activation . This process leads to the selective killing of HIV-1 infected cells. The molecular targets and pathways involved include the reverse transcriptase-p66 domain and the intracellular viral protease .
Comparison with Similar Compounds
PYR01 is unique in its dual functionality as both an inhibitor of HIV-1 reverse transcriptase and a targeted activator for eliminating HIV-1 infected cells. Similar compounds include other nonnucleoside reverse transcriptase inhibitors such as Pyr02, which also inhibits HIV-1 viral replication but lacks the potent cell-killing activity of PYR01 . The structural differences between PYR01 and Pyr02 result in varying degrees of efficacy in inducing dimerization and subsequent cell death .
Properties
Molecular Formula |
C21H13F7N4O3 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |
InChI Key |
VZPBEVWOYXRBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)

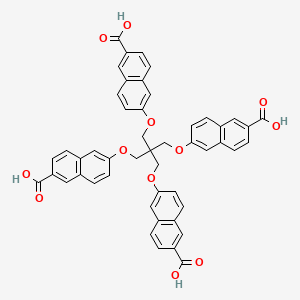
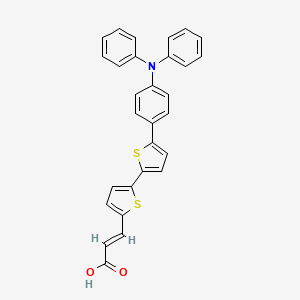

![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
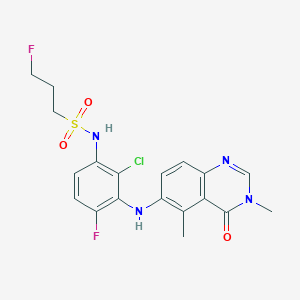


![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

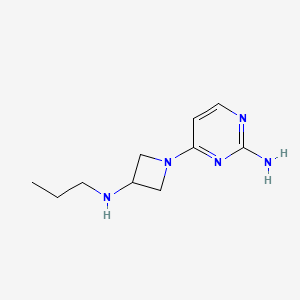
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
